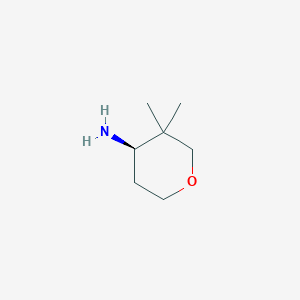

(4R)-3,3-Dimethyloxan-4-amine

説明

(4R)-3,3-Dimethyloxan-4-amine is a chiral cyclic amine featuring a six-membered oxane (tetrahydropyran) ring substituted with two methyl groups at the 3-position and an amine group at the 4-position. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. The stereochemistry at the 4-position (R-configuration) confers unique spatial and electronic properties, influencing its reactivity and interactions in biological or chemical systems .

Synthetic routes for related oxane derivatives often involve cyclization of substituted diols or amines. For example, describes the synthesis of ethyl aroylacetates and azido compounds, suggesting that similar methods (e.g., azide-alkyne cycloaddition or nucleophilic substitution) could apply to (4R)-3,3-Dimethyloxan-4-amine . A patent () also highlights analogous procedures for synthesizing stereospecific amines, such as (4R)-3-methyl-N-... derivatives, using catalytic hydrogenation or chiral resolution .

特性

分子式 |

C7H15NO |

|---|---|

分子量 |

129.20 g/mol |

IUPAC名 |

(4R)-3,3-dimethyloxan-4-amine |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |

InChIキー |

JGWGGKYRXGDOMC-ZCFIWIBFSA-N |

異性体SMILES |

CC1(COCC[C@H]1N)C |

正規SMILES |

CC1(COCCC1N)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3,3-Dimethyloxan-4-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or oxime using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (4R)-3,3-Dimethyloxan-4-amine may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as chiral phosphoric acids or transition metal complexes are often employed to achieve high enantioselectivity.

化学反応の分析

Types of Reactions

(4R)-3,3-Dimethyloxan-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amine to a corresponding oxime or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amines.

科学的研究の応用

Chemistry

In chemistry, (4R)-3,3-Dimethyloxan-4-amine is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme mechanisms and as a ligand in the development of chiral catalysts. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.

Medicine

In medicine, (4R)-3,3-Dimethyloxan-4-amine has potential applications in drug development. Its chiral nature allows for the creation of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in many manufacturing processes.

作用機序

The mechanism by which (4R)-3,3-Dimethyloxan-4-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states, thereby increasing reaction rates and selectivity. In biological systems, it can interact with enzymes or receptors, influencing their activity and leading to various biochemical effects.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares (4R)-3,3-Dimethyloxan-4-amine with structurally related amines, emphasizing molecular features and functional groups:

Physicochemical Properties

- Electron-Withdrawing/Donating Effects : Substituents like methyl groups (electron-donating) in (4R)-3,3-Dimethyloxan-4-amine increase basicity compared to fluorinated analogs (e.g., Ref. Ex. 50), where trifluoromethyl groups reduce electron density at the amine .

- Solubility: The oxane ring enhances water solubility relative to purely aromatic amines (e.g., 4-aminobenzoic acid), which rely on polar functional groups for solubility .

- Chirality : The R-configuration distinguishes it from racemic mixtures or S-enantiomers, which may exhibit divergent biological activities .

Hazard and Regulatory Profiles

- Toxicity: Aliphatic amines like DMAA are associated with cardiovascular risks, while aromatic amines (e.g., 4-aminobenzoic acid) generally exhibit lower acute toxicity .

- Regulatory Status : Natural compounds face rigorous ecotoxicological evaluations (), whereas synthetic amines like (4R)-3,3-Dimethyloxan-4-amine may require GHS classification for persistence or bioaccumulation () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。